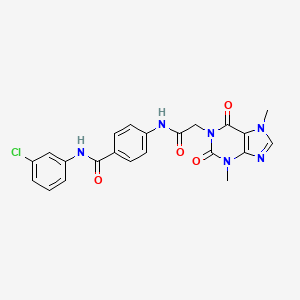

T-1-Mcpab

Description

Properties

Molecular Formula |

C22H19ClN6O4 |

|---|---|

Molecular Weight |

466.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]benzamide |

InChI |

InChI=1S/C22H19ClN6O4/c1-27-12-24-19-18(27)21(32)29(22(33)28(19)2)11-17(30)25-15-8-6-13(7-9-15)20(31)26-16-5-3-4-14(23)10-16/h3-10,12H,11H2,1-2H3,(H,25,30)(H,26,31) |

InChI Key |

RWCWIAGCEWJKEZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of m-CPBA Epoxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA) is a cornerstone reaction in organic synthesis, prized for its reliability, stereospecificity, and operational simplicity. This guide provides a comprehensive technical overview of the m-CPBA epoxidation mechanism. It delves into the intricacies of the "Butterfly" transition state, explores the kinetic and stereochemical facets of the reaction, and furnishes detailed experimental protocols. Quantitative data on reaction rates and diastereoselectivity are presented in tabular format for clear comparison, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this pivotal transformation in chemical and pharmaceutical research.

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent ring strain that makes them susceptible to nucleophilic attack. The conversion of an alkene's carbon-carbon double bond into an epoxide is a fundamental transformation in organic chemistry. Among the various methods available, the use of peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is one of the most common and effective.[1]

The reaction is valued for its predictable stereochemistry, broad substrate scope, and generally high yields. Understanding the nuances of the m-CPBA epoxidation mechanism is critical for chemists aiming to control the stereochemical outcome of their synthetic routes, a frequent necessity in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients.

The Concerted "Butterfly" Mechanism

The epoxidation of an alkene with m-CPBA proceeds through a concerted, single-step mechanism, famously known as the "Butterfly mechanism," first proposed by Bartlett.[2] This mechanism elegantly accounts for the observed stereospecificity and reaction kinetics.[3]

In this concerted process, several bond-forming and bond-breaking events occur simultaneously through a cyclic transition state that resembles a butterfly.[2] The key steps are as follows:

-

The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[4]

-

Concurrently, this terminal oxygen's lone pair forms a bond with the other carbon of the alkene double bond.

-

The weak O-O bond of the peroxyacid cleaves.

-

The carbonyl oxygen of the m-CPBA abstracts the proton from the peroxyhydroxyl group.

-

The electrons from the O-H bond move to form a new π-bond in the resulting carboxylic acid byproduct, meta-chlorobenzoic acid.[3]

This entire process occurs in a single kinetic step, without the formation of any charged intermediates.[2] The reaction is a syn-addition, meaning the oxygen atom is delivered to the same face of the alkene, preserving the stereochemistry of the starting material.[3] For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide.[3]

Caption: A logical diagram of the m-CPBA epoxidation process.

Kinetics and Substrate Scope

The rate of m-CPBA epoxidation is influenced by the electronic properties of the alkene. The reaction is second-order overall, being first-order in both the alkene and the peroxyacid.[3]

Electronic Effects:

Electron-donating groups on the alkene increase the nucleophilicity of the double bond, thereby accelerating the reaction rate.[3] Consequently, more substituted alkenes react faster than less substituted ones. This selectivity allows for the chemoselective epoxidation of a more substituted double bond in a molecule containing multiple alkenes.

Table 1: Relative Rates of Epoxidation for Substituted Alkenes with m-CPBA

| Alkene | Relative Rate |

| Ethene | 1 |

| Propene | 24 |

| cis-2-Butene | 500 |

| trans-2-Butene | 500 |

| 2-Methyl-2-butene | 6000 |

| 2,3-Dimethyl-2-butene | >6000 |

Data is illustrative and compiled from various sources to show general trends.

Stereoselectivity

As a stereospecific syn-addition, the geometry of the starting alkene is retained in the epoxide product.[3] When the epoxidation can occur from two different faces of the alkene, the reaction can exhibit diastereoselectivity. This is often governed by steric hindrance, where the m-CPBA preferentially attacks the less sterically hindered face of the double bond.

In cyclic systems, particularly those with existing stereocenters, the diastereoselectivity can be pronounced. For example, in the epoxidation of substituted cyclohexenes, the approach of the bulky m-CPBA reagent is directed by the steric and electronic nature of the substituents on the ring.

Table 2: Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes

| Substrate | Major Diastereomer | Diastereomeric Ratio (Major:Minor) |

| 3-Methylcyclohexene | syn (to methyl group) | 1:1.5 |

| 4-tert-Butylcyclohexene | anti (to tert-butyl group) | 9:1 |

| Limonene (endocyclic double bond) | cis (to isopropenyl group) | 4:1 |

Note: The terms 'syn' and 'anti' refer to the relationship between the incoming oxygen and the substituent. Data is representative and can vary with reaction conditions.

Experimental Protocols

General Procedure for Alkene Epoxidation

The following is a general protocol that can be adapted for various alkenes.

Materials:

-

Alkene

-

m-CPBA (typically 70-77% purity, the remainder being m-chlorobenzoic acid and water)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkene (1.0 eq) in dichloromethane (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 5-10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxyacid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography on silica gel.

References

- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[14]annulene complex immobilized on amino-functionalized SBA-15 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. leah4sci.com [leah4sci.com]

An In-depth Technical Guide to the Synthesis and Preparation of meta-Chloroperoxybenzoic Acid (mCPBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Chloroperoxybenzoic acid (mCPBA) is a versatile and widely utilized oxidizing agent in organic synthesis, prized for its efficacy in a range of transformations including epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. This technical guide provides a comprehensive overview of the synthesis, purification, and safe handling of mCPBA. Detailed experimental protocols, quantitative data, and logical workflows are presented to assist researchers in the effective application of this important reagent.

Introduction

meta-Chloroperoxybenzoic acid (mCPBA) is a peroxycarboxylic acid that has become an indispensable tool in modern organic chemistry.[1] Its popularity stems from its relative ease of handling as a crystalline solid compared to other peroxy acids, and its high reactivity which allows for a variety of synthetically useful transformations.[2][3] Commercially available mCPBA is typically a stabilized mixture containing less than 77% of the active peroxy acid, with the main impurity being m-chlorobenzoic acid.[4] For reactions requiring high purity, established purification protocols are available. This guide will detail the most common synthetic route to mCPBA, methods for its purification, and critical safety information.

Synthesis of meta-Chloroperoxybenzoic Acid

The most prevalent laboratory-scale synthesis of mCPBA involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base.[1][5]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Synthesis from m-Chlorobenzoyl Chloride

The following protocol is adapted from a well-established procedure in Organic Syntheses.[5]

Materials:

-

m-Chlorobenzoyl chloride

-

30% Hydrogen peroxide

-

Sodium hydroxide

-

Magnesium sulfate heptahydrate

-

Dioxane

-

Dichloromethane

-

20% Sulfuric acid

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a beaker equipped with a magnetic stirrer, a mixture of magnesium sulfate heptahydrate (1.5 g), sodium hydroxide (36 g), water (360 mL), 30% hydrogen peroxide (90 mL), and dioxane (450 mL) is prepared.

-

The mixture is cooled to 15°C in an ice-water bath.

-

m-Chlorobenzoyl chloride (52.5 g, 0.300 mole) is added in one portion with vigorous stirring. The temperature is maintained below 25°C by the addition of small portions of ice.

-

The reaction mixture is stirred at this temperature for 15 minutes.

-

The mixture is then transferred to a separatory funnel and acidified with cold 20% sulfuric acid (900 mL).

-

The aqueous layer is extracted four times with 200 mL portions of cold dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The dichloromethane is removed under reduced pressure to yield the crude mCPBA.

Yield:

Iodometric titration of the moist extracts typically indicates the presence of approximately 51 g of m-chloroperoxybenzoic acid.[5]

Synthesis Workflow

Purification of meta-Chloroperoxybenzoic Acid

Commercial mCPBA is typically around 70-77% pure, with the main impurity being m-chlorobenzoic acid.[6] For many applications, this level of purity is acceptable. However, certain reactions may require higher purity mCPBA.

Purification Protocol: Buffered Wash

A common and effective method for purifying mCPBA involves washing the commercial material with a buffered aqueous solution to remove the more acidic m-chlorobenzoic acid impurity.[2]

Materials:

-

Commercial mCPBA

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dichloromethane

Procedure:

-

Prepare a phosphate buffer solution with a pH of 7.5 by dissolving appropriate amounts of KH₂PO₄ and NaOH in deionized water.

-

Dissolve the commercial mCPBA in dichloromethane.

-

Wash the organic solution with the pH 7.5 phosphate buffer. The m-chlorobenzoic acid will be deprotonated and extracted into the aqueous phase.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain purified mCPBA.

Purity:

This method can increase the purity of mCPBA to over 95%.[7]

Purification Workflow

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of mCPBA.

Table 1: Synthesis and Purification of mCPBA

| Parameter | Value | Reference |

| Typical Commercial Purity | < 77% | [4] |

| Purity after Buffered Wash | > 95% | [7] |

| Yield from m-Chlorobenzoyl Chloride | ~85-90% (based on titration) | [5] |

Table 2: Physical and Stability Properties of mCPBA

| Property | Value | Reference |

| Appearance | White crystalline solid | [4] |

| Melting Point | 92-94 °C (decomposes) | [4] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, ethyl acetate; Insoluble in water | [1] |

| Storage Temperature | 2-8 °C | [8] |

Key Applications and Mechanistic Insights

mCPBA is a versatile oxidizing agent with a broad range of applications. Two of the most important transformations are the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.

Epoxidation of Alkenes: The "Butterfly Mechanism"

The reaction of mCPBA with an alkene proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," to form an epoxide.[3] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[3]

Selectivity: Epoxidation vs. Baeyer-Villiger Oxidation

When a substrate contains both an alkene and a ketone functionality, the outcome of the reaction with mCPBA can depend on the specific substrate and reaction conditions.[6][9] In some cases, the Baeyer-Villiger oxidation of the ketone is the dominant pathway, while in others, epoxidation of the alkene occurs first.[6] Subsequent reaction at the other functional group can also occur.

Safety and Handling

mCPBA is a strong oxidizing agent and can be hazardous if not handled properly. Pure mCPBA is shock-sensitive and can be explosive.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle mCPBA in a well-ventilated fume hood. Avoid creating dust. Do not use metal spatulas.[8]

-

Storage: Store mCPBA in a cool, dry, and well-ventilated area, away from flammable materials. Refrigeration at 2-8 °C is recommended.[8]

-

Incompatibilities: Avoid contact with strong acids, bases, reducing agents, and metals.[8]

-

Spills: In case of a spill, do not dry sweep. Carefully absorb the material with an inert, damp, non-combustible material and place it in a suitable container for disposal.

Conclusion

meta-Chloroperoxybenzoic acid is a powerful and versatile reagent in organic synthesis. A thorough understanding of its preparation, purification, and safe handling is crucial for its effective and safe utilization in the laboratory. This guide has provided detailed protocols, quantitative data, and workflow diagrams to support researchers in their work with mCPBA. By following these guidelines, scientists can continue to leverage the synthetic potential of this important oxidizing agent in the development of new chemical entities.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of m-Chloroperoxybenzoic Acid (mCPBA)

For Researchers, Scientists, and Drug Development Professionals

Meta-Chloroperoxybenzoic acid (mCPBA) is a widely utilized oxidizing agent in organic synthesis, valued for its effectiveness in a variety of transformations, including epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. Despite its utility, mCPBA is a peroxide and possesses inherent instability, necessitating careful handling and storage to ensure safety and reagent integrity. This guide provides a comprehensive overview of the stability of mCPBA under various conditions, appropriate storage protocols, and methods for assessing its purity.

Physicochemical Properties and Commercial Availability

mCPBA is a white, crystalline solid with a melting point of approximately 92-94 °C, at which it decomposes. It is commercially available, typically at a purity of ≤77%, stabilized with m-chlorobenzoic acid (m-CBA) and water.[1][2] This formulation mitigates the shock-sensitive and potentially explosive nature of pure mCPBA.

Table 1: Physicochemical Properties of mCPBA

| Property | Value | References |

| Molecular Formula | C₇H₅ClO₃ | [3] |

| Molecular Weight | 172.57 g/mol | [1] |

| Melting Point | 92-94 °C (decomposes) | [3] |

| Appearance | White powder | [1] |

| pKa | 7.57 | [3] |

| Commercial Purity | ≤77% (typically) | [1] |

Thermal Stability and Decomposition

The thermal instability of mCPBA is a primary safety concern. Studies utilizing thermogravimetric analysis (TG), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC) have provided quantitative data on its decomposition.[4][5]

Table 2: Thermal Decomposition Data for Solid mCPBA

| Parameter | Value | Method | References |

| Activation Energy (Ea) | 57.630 kJ/mol | Starink method (from TG/DSC data) | [4][5] |

| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 24 hours | ARC | [4][5] |

| Apparent Onset Temperature for TMRad of 24h | 345.82 K (72.67 °C) | ARC | [4][5] |

These data indicate that solid mCPBA can undergo self-accelerating decomposition, highlighting the importance of temperature control during storage and handling. The decomposition process is exothermic and can lead to a runaway reaction if not properly managed.[6]

Decomposition Pathways

The decomposition of mCPBA can proceed through several pathways, including homolytic cleavage of the weak oxygen-oxygen bond to form radical species. This process can be initiated by heat, light, or the presence of catalysts such as metal ions.[7] The primary decomposition products are m-chlorobenzoic acid and oxygen. However, under certain conditions, particularly in the presence of catalysts, a variety of radical intermediates can be formed, which can influence the outcome of chemical reactions or lead to uncontrolled decomposition.[7]

Stability in Solvents and Storage Conditions

The stability of mCPBA is significantly influenced by the solvent in which it is dissolved. While dichloromethane (DCM) is a commonly used solvent, high concentrations of mCPBA in DCM can be intrinsically unstable, with a low onset temperature for exothermic decomposition.[6] Incompatibility and potential for explosive mixtures have been reported with solvents such as dimethylformamide (DMF) and acetone.[6][8]

Recommended Storage Conditions

Proper storage is crucial for maintaining the activity and ensuring the safety of mCPBA.

Table 3: Recommended Storage and Handling Conditions for mCPBA

| Condition | Recommendation | Rationale | References |

| Temperature | 2-8 °C | To minimize thermal decomposition. | [1] |

| Container | Original, tightly closed polyethylene containers | Avoids contamination and reaction with incompatible materials. Glass containers with screw caps or glass stoppers should be avoided. | [3] |

| Atmosphere | Dry, well-ventilated area | Prevents absorption of moisture and buildup of potentially flammable vapors. | [1] |

| Light Exposure | Protect from light | Light can initiate radical decomposition. | |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, organic materials, metals (e.g., iron, cobalt, copper), combustible materials | To prevent catalytic decomposition or violent reactions. |

It is critical to avoid storing solutions of mCPBA in volatile solvents for extended periods, as evaporation can lead to a dangerous concentration of the peroxide.

Experimental Protocols

Purity Assessment by Iodometric Titration

The concentration of active oxygen in mCPBA can be determined by iodometric titration. This method is essential for reactions requiring precise stoichiometry.

Protocol for Iodometric Titration of mCPBA

Materials:

-

mCPBA sample

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Chloroform

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Distilled water

Procedure:

-

Accurately weigh a sample of mCPBA (approximately 0.2 g) into an Erlenmeyer flask.

-

Dissolve the sample in a suitable solvent mixture, such as chloroform and glacial acetic acid.

-

Add an excess of a saturated potassium iodide solution. The mCPBA will oxidize the iodide ions (I⁻) to iodine (I₂), resulting in a brown-colored solution.

-

Reaction: mCPBA + 2I⁻ + 2H⁺ → m-CBA + I₂ + H₂O

-

-

Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate until the brown color fades to a pale yellow.

-

Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of a starch-iodine complex.

-

Continue the titration with sodium thiosulfate, adding the titrant dropwise, until the blue color disappears completely. This indicates the endpoint of the titration.

-

Record the volume of sodium thiosulfate solution used.

Calculation: The percentage of active mCPBA in the sample can be calculated using the following formula:

% mCPBA = (V × M × E) / W × 100

Where:

-

V = Volume of Na₂S₂O₃ solution used (in L)

-

M = Molarity of the Na₂S₂O₃ solution (in mol/L)

-

E = Molar mass of mCPBA (172.57 g/mol )

-

W = Weight of the mCPBA sample (in g)

(Note: The stoichiometry is 1 mole of mCPBA reacts to produce 1 mole of I₂, which in turn reacts with 2 moles of Na₂S₂O₃)

Influence of Contaminants on Stability

The stability of mCPBA can be compromised by the presence of various contaminants.

-

Metals: Transition metal ions, such as iron, cobalt, and copper, can catalytically decompose mCPBA, often through radical pathways.[7] This can lead to a rapid and potentially hazardous release of energy. It is crucial to use clean glassware and avoid contact with metal spatulas.

-

Acids and Bases: The stability of peroxides can be pH-dependent.[9] Strong acids and bases can promote the decomposition of mCPBA. While some reactions utilizing mCPBA are carried out under acidic or basic conditions, it is important to be aware that these conditions can also accelerate its degradation. For instance, purification of mCPBA from its corresponding carboxylic acid can be achieved by carefully washing with a buffered basic solution (pH ≈ 7.5), but stronger basic conditions should be avoided.[3]

-

Organic Materials and Reducing Agents: As a strong oxidizing agent, mCPBA will react exothermically with organic materials and reducing agents. Such contact should be strictly avoided outside of a controlled reaction setting.

Conclusion

m-Chloroperoxybenzoic acid is a powerful and versatile reagent in organic synthesis. However, its utility is coupled with inherent instability that demands a thorough understanding of its properties for safe and effective use. By adhering to the recommended storage and handling protocols, being mindful of its thermal and chemical incompatibilities, and regularly assessing its purity, researchers can confidently and safely incorporate this valuable oxidant into their synthetic strategies. This guide provides the foundational knowledge for achieving these objectives, promoting both laboratory safety and the integrity of experimental results.

References

- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Thermal instability and kinetic analysis on m-chloroperbenzoic acid [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aqueous decomposition behavior of solid peroxides: Effect of pH and buffer composition on oxygen and hydrogen peroxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to meta-Chloroperoxybenzoic Acid (mCPBA)

For Researchers, Scientists, and Drug Development Professionals

meta-Chloroperoxybenzoic acid (mCPBA) is a versatile and widely utilized oxidizing agent in organic synthesis. Its reactivity, selectivity, and relative ease of handling have established it as a staple reagent for a variety of transformations crucial to the fields of chemical research and drug development. This guide provides a comprehensive overview of the physical and chemical properties of mCPBA, detailed experimental protocols for its key applications, and visual representations of its reaction mechanisms.

Core Physical and Chemical Properties

mCPBA is a white, crystalline powder that is commercially available, typically as a stabilized mixture containing less than 77% of the active peroxy acid, with the remainder being m-chlorobenzoic acid and water to ensure safety.[1][2][3] Pure mCPBA is shock-sensitive and can be explosive.[3][4][5]

Physical Properties

A summary of the key physical properties of mCPBA is presented in the table below. It is important to note that values can vary slightly depending on the purity of the sample.

| Property | Value | References |

| Molecular Formula | C₇H₅ClO₃ | [2][6] |

| Molecular Weight | 172.57 g/mol | [1][2] |

| Appearance | White moist powder/crystalline solid | [1][4][6][7] |

| Melting Point | 92-94 °C (decomposes) | [1][2][7][8] |

| pKa | 7.57 | [1][2][8] |

| Bulk Density | 0.56 g/cm³ | [8] |

| Self-Accelerating Decomposition Temperature (SADT) | 55 °C | [8] |

Solubility

mCPBA exhibits a range of solubilities in common organic solvents, a critical consideration for its application in various reaction media. It is generally insoluble in water.[4][7]

| Solvent | Solubility ( g/100 mL) | Reference |

| Water | 0.154 | [8] |

| Hexane | 1.4 | [8] |

| Carbon Tetrachloride | 2.1 | [8] |

| Benzene | 8.0 | [8] |

| Chloroform | 9.8 | [8] |

| Dichloromethane | 11.2 | [8] |

| Ethyl Acetate | 51.0 | [8] |

| tert-Butanol | 69.0 | [8] |

| Diethyl Ether | 89.4 | [8] |

| Ethanol | 113.0 | [8] |

Chemical Reactivity and Applications

The synthetic utility of mCPBA stems from the electrophilic nature of the terminal oxygen atom in its peroxy acid functional group. This allows for the efficient transfer of an oxygen atom to a variety of substrates. The primary applications of mCPBA include the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones and aldehydes, and the oxidation of heteroatoms such as nitrogen and sulfur.[2][3][4][6]

Epoxidation of Alkenes (Prilezhaev Reaction)

The reaction of an alkene with mCPBA yields an epoxide, a valuable synthetic intermediate. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the stereochemistry of the starting alkene is retained in the epoxide product.[9][10] Electron-rich alkenes react more readily than electron-deficient ones.[9]

Caption: The concerted "butterfly mechanism" for the epoxidation of an alkene using mCPBA.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the conversion of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid like mCPBA.[11][12] The reaction involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom of the peroxy acid. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[11]

Caption: Simplified workflow of the Baeyer-Villiger oxidation.

Experimental Protocols

The following are generalized protocols for common reactions involving mCPBA. Researchers should always consult specific literature for substrate-dependent optimizations and adhere to strict safety precautions.

General Epoxidation Protocol

-

Dissolution: Dissolve the alkene substrate in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of mCPBA: Slowly add a solution of mCPBA (typically 1.1 to 1.5 equivalents) in the same solvent to the cooled alkene solution. The addition is often done portion-wise or via a dropping funnel to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy excess peroxide.[6]

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.

-

Purification: Purify the crude product by flash column chromatography if necessary.[6]

General Baeyer-Villiger Oxidation Protocol

-

Dissolution: Dissolve the ketone in a suitable solvent (e.g., dichloromethane or chloroform).

-

Addition of mCPBA: Add mCPBA (typically 1.1 to 2.0 equivalents) to the solution. The reaction can often be run at room temperature, but cooling may be necessary for highly reactive substrates.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the epoxidation reaction to remove the acidic byproduct and isolate the desired ester or lactone.[13]

Safety and Handling

mCPBA is a strong oxidizing agent and requires careful handling to mitigate risks.[2][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][14]

-

Ventilation: Handle mCPBA in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

-

Storage: Store mCPBA in its original container in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and combustible materials.[6][14] Recommended storage temperature is typically 2-8 °C.[6]

-

Incompatibilities: Avoid contact with strong acids, bases, reducing agents, and metals.[6]

-

Spills: In case of a spill, decontaminate the area with a reducing agent solution (e.g., sodium bisulfite) before cleaning.

Stability and Decomposition

While commercially available mCPBA is stabilized, it can decompose over time, especially when exposed to heat or light.[5] The primary decomposition products are m-chlorobenzoic acid and oxygen. The decomposition can be accelerated in solution.[7] It is advisable to titrate older batches of mCPBA to determine the active oxygen content before use in sensitive reactions.

References

- 1. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 2. Meta-Chloroperoxybenzoic_acid [chemeurope.com]

- 3. byteplus.com [byteplus.com]

- 4. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. chembk.com [chembk.com]

- 8. static.fishersci.eu [static.fishersci.eu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 14. static.fishersci.eu [static.fishersci.eu]

An In-depth Technical Guide to the mCPBA Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

meta-Chloroperoxybenzoic acid (mCPBA) is a versatile and widely used oxidizing agent in organic synthesis, prized for its efficacy, selectivity, and ease of handling.[1][2] As a crystalline solid, it is more manageable than many other peroxyacids.[1][3] This guide provides a detailed examination of the core mechanisms through which mCPBA effects key transformations, including the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the oxidation of various heteroatoms.

Epoxidation of Alkenes: The Prilezhaev Reaction

The epoxidation of an alkene, also known as the Prilezhaev reaction, is a hallmark application of mCPBA.[4] This reaction converts a carbon-carbon double bond into an epoxide, a three-membered cyclic ether.[2] The process is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the final epoxide product.[2][5] The reaction proceeds via a concerted, syn-addition pathway where both new carbon-oxygen bonds form on the same face of the alkene.[5]

Mechanism: The "Butterfly" Transition State

The mechanism of epoxidation is famously described as the "Butterfly Mechanism" due to the appearance of the concerted transition state.[4][5] In this single step, several electronic shifts occur simultaneously:

-

The nucleophilic π-bond of the alkene attacks the electrophilic terminal oxygen of the peroxyacid.[6][7]

-

A lone pair from that same oxygen atom forms a bond with the other carbon of the alkene.

-

The weak O-O bond of the peroxyacid cleaves.

-

The carbonyl oxygen of the mCPBA abstracts the proton from the hydroxyl group.[8]

-

The π-bond of the carbonyl group shifts to the C-O single bond.

This intricate, concerted process results in the formation of the epoxide and the byproduct, m-chlorobenzoic acid.[5]

Caption: Concerted "Butterfly" mechanism for alkene epoxidation by mCPBA.

Quantitative Data: Alkene Epoxidation

The rate of epoxidation is significantly influenced by the electronic properties of the alkene. Electron-rich alkenes, those with electron-donating substituents, react more rapidly.[2][7] This selectivity allows for the targeted epoxidation of the most substituted double bond in a poly-unsaturated substrate.[7]

| Substrate | Oxidant | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | Ref |

| Styrene | mCPBA | Co@Fe₃O₄/SiO₂ (2.5) | PNO | DCM | 0.5 | 99 | [9] |

| Cyclohexene | mCPBA | Ni Complex | - | CH₂Cl₂ | 1 | 65 | [10] |

| cis-Dimethylcyclohexane | mCPBA | Co Complex (1) | HNO₃ | MeCN | 25 | 39 | [11] |

| trans-Stilbene | mCPBA | - | - | - | - | >95 | [12] |

| Phenyl prenyl sulfide | mCPBA (3 equiv.) | - | - | - | 4 | 62 (epoxy sulfone) | [13] |

Experimental Protocol: Epoxidation of Cyclooctene

The following is a representative protocol for the epoxidation of an alkene.

-

Preparation: Dissolve cyclooctene in a suitable nonaqueous solvent such as dichloromethane (CH₂Cl₂), chloroform, or acetone in a round-bottom flask equipped with a magnetic stirrer.[6][14] Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: In a separate flask, prepare a solution of mCPBA (typically 1.1 to 1.5 equivalents) in the same solvent. Add this solution dropwise to the stirring alkene solution over a period of 5-10 minutes.[15][16] A heavy white precipitate of m-chlorobenzoic acid may form during the reaction.[15]

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.[15] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the excess peroxyacid and the acidic byproduct.[17] Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[17] The crude epoxide can then be purified by column chromatography.[15]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that transforms ketones into esters and cyclic ketones into lactones (cyclic esters) using a peroxyacid like mCPBA.[18][19][20] This reaction involves an oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group.[19]

Mechanism: The Criegee Intermediate

The mechanism proceeds through several distinct steps:

-

Protonation: The peroxyacid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[17][18]

-

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate .[17][20]

-

Rearrangement: In the rate-determining step, a substituent (R group) from the ketone migrates to the adjacent, electron-deficient oxygen of the peroxide group in a concerted fashion.[19][20] This migration occurs with retention of stereochemistry at the migrating center.[17][19]

-

Elimination & Deprotonation: The carboxylic acid byproduct is eliminated, and subsequent deprotonation yields the final ester or lactone product.[18]

Caption: Baeyer-Villiger oxidation pathway via the Criegee intermediate.

Regioselectivity and Migratory Aptitude

For unsymmetrical ketones, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent alkyl or aryl groups. The group that can better stabilize a positive charge migrates preferentially. The general order of migratory aptitude is:

H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl [18]

Electron-donating groups on an aryl substituent will increase its migratory aptitude.[18]

Quantitative Data: Baeyer-Villiger Oxidation

| Ketone Substrate | Oxidant System | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Ref |

| (3R)-3-methylpentan-2-one | mCPBA | - | - | - | (2R)-butan-2-yl acetate | - | [19] |

| Camphor | mCPBA | Buffer | - | - | Lactone | 65 | [19] |

| Various Ketones | mCPBA / TFA | DCM | 12 | RT | Esters | - | [17][21] |

| Unsaturated Ketones | Sn-Beta / H₂O₂ | - | - | - | Unsaturated Lactones | >98 | [22] |

Experimental Protocol: Baeyer-Villiger Oxidation of a Ketone

-

Preparation: Dissolve the ketone (1.0 equivalent) in a dry solvent like dichloromethane (DCM) in an ice-cold bath.[17]

-

Reagent Addition: Add mCPBA (typically 1.1 to 2.6 equivalents) to the stirred solution.[17] For less reactive ketones, an acid catalyst such as trifluoroacetic acid (TFA) (1.0 equivalent) can be added to accelerate the reaction.[17][21]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-48 hours, monitoring by TLC.[17]

-

Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ or NaHCO₃.[17]

-

Extraction and Purification: Extract the mixture with a suitable organic solvent (e.g., DCM or EtOAc). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.[17]

Heteroatom Oxidation

mCPBA is also highly effective for the oxidation of various heteroatoms, most notably sulfur and nitrogen.[3][15] These reactions are crucial for synthesizing sulfoxides, sulfones, and N-oxides.

Mechanism: Nucleophilic Attack

The mechanism for heteroatom oxidation is generally a straightforward nucleophilic attack by the electron-rich heteroatom (e.g., the lone pair on a sulfur atom in a sulfide) on the electrophilic terminal oxygen of mCPBA. This is followed by the cleavage of the O-O bond and proton transfer, similar to the initial steps of epoxidation.

Caption: Stepwise oxidation of a sulfide to a sulfoxide and then a sulfone.

Controlling the Oxidation State

The degree of oxidation can be controlled by stoichiometry and reaction conditions:

-

Sulfide to Sulfoxide: Using one equivalent of mCPBA, typically at low temperatures (0 °C or below), selectively yields the sulfoxide.[13]

-

Sulfide to Sulfone: Using two or more equivalents of mCPBA and higher temperatures (room temperature) will oxidize the sulfide completely to the sulfone.[13][23]

Quantitative Data: Heteroatom Oxidation

| Substrate | Equivalents of mCPBA | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| Phenyl prenyl sulfide | 1 | - | 0 → RT | 8 | Phenyl prenyl sulfoxide | 75 | [13] |

| Phenyl prenyl sulfide | 2 | - | 0 → RT | 8 | Phenyl prenyl sulfone | 91 | [13] |

| Generic Sulfide | 3 | DCM | RT | 2 | Sulfone | - | [23] |

| Diltiazem-like sulfide | 1 | DCM | - | - | Sulfoxide | 60-73 | [24] |

| Aliphatic Amines | - | Ethyl Acetate | RT | - | Oximes | >90 (selectivity) | [3] |

Experimental Protocol: Oxidation of a Sulfide to a Sulfoxide

-

Preparation: Dissolve the sulfide (1.0 equivalent) in a solvent such as DCM or acetone and cool the solution to 0 °C.[23]

-

Reagent Addition: Slowly add a solution of mCPBA (1.0-1.1 equivalents) in the same solvent to the cooled sulfide solution.[23]

-

Reaction: Stir the mixture at 0 °C and monitor the reaction by TLC. The reaction is often complete within a few hours.

-

Workup: Quench with an aqueous solution of a reducing agent like sodium sulfite or sodium thiosulfate, followed by a basic wash with sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers over an anhydrous salt, filter, and remove the solvent in vacuo to yield the crude sulfoxide, which can be further purified if necessary.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. Prilezhaev Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. leah4sci.com [leah4sci.com]

- 9. ias.ac.in [ias.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 19. adichemistry.com [adichemistry.com]

- 20. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 21. Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA | Semantic Scholar [semanticscholar.org]

- 22. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 23. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 24. researchgate.net [researchgate.net]

The Enduring Workhorse of Oxidation: A Technical Guide to meta-Chloroperoxybenzoic Acid

An in-depth exploration of the discovery, history, and applications of meta-Chloroperoxybenzoic acid (m-CPBA), tailored for researchers, scientists, and professionals in drug development.

meta-Chloroperoxybenzoic acid (m-CPBA) stands as a cornerstone reagent in modern organic synthesis, prized for its versatility, relative safety, and efficacy in a wide array of oxidation reactions. This technical guide delves into the historical discovery of this powerful oxidant, its key physicochemical properties, and detailed protocols for its most significant applications, including the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.

A Journey Through Time: The Discovery and Rise of m-CPBA

While the fundamental reaction of epoxidation of alkenes using peroxy acids, known as the Prilezhaev reaction, was first reported by Nikolaus Prileschajew in 1909, the widespread adoption of meta-chloroperoxybenzoic acid as a superior reagent occurred much later.[1][2][3][4][5] Early work in the mid-20th century laid the groundwork for understanding the mechanism of epoxidation, with Bartlett proposing the now-famous "butterfly mechanism".[6]

The 1960s marked a turning point for m-CPBA. A 1964 publication in The Journal of Organic Chemistry by Nelson N. Schwartz and John H. Blumbergs detailed epoxidations using m-CPBA, highlighting its utility.[7] However, it was the development of a reliable and scalable synthetic procedure, such as the one published in Organic Syntheses in 1970 by McDonald, Steppel, and Dorsey, that truly solidified m-CPBA's place in the synthetic chemist's toolkit.[6] This procedure, which involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base, made the reagent readily accessible and paved the way for its extensive use in both academic and industrial laboratories.

Physicochemical Properties and Safe Handling

m-CPBA is a white, crystalline solid that is commercially available, typically as a stabilized mixture containing less than 77% of the active peroxy acid, with the remainder being m-chlorobenzoic acid and water to mitigate its explosive potential in pure form.[6]

Table 1: Physical and Chemical Properties of m-CPBA

| Property | Value |

| Molecular Formula | C₇H₅ClO₃ |

| Molecular Weight | 172.57 g/mol |

| Melting Point | 92-94 °C (decomposes) |

| pKa | 7.57 |

| Appearance | White powder |

Table 2: Solubility of m-CPBA in Various Solvents

| Solvent | Solubility |

| Dichloromethane | High |

| Chloroform | High |

| Ethyl acetate | High |

| Ethanol | High |

| Diethyl ether | High |

| Benzene | Moderate |

| Hexane | Low |

| Water | Insoluble |

Safety Precautions: Pure m-CPBA is a powerful oxidizing agent and can be shock-sensitive and potentially explosive.[8] It should be handled with care, stored in a cool, dry place away from flammable materials, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Core Applications in Organic Synthesis

The utility of m-CPBA stems from its ability to deliver an electrophilic oxygen atom to a variety of functional groups. The two most prominent and widely used applications are the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.

Epoxidation of Alkenes

The reaction of an alkene with m-CPBA stereospecifically forms an epoxide, a three-membered cyclic ether. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to one face of the double bond.[6] This syn-addition preserves the stereochemistry of the starting alkene.[6]

The rate of epoxidation is influenced by the electronic nature of the alkene, with electron-rich double bonds reacting more rapidly.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters (or lactones from cyclic ketones) using m-CPBA. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

The mechanism proceeds through the formation of a Criegee intermediate, followed by the migration of one of the alkyl or aryl groups to the adjacent oxygen atom. The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the reaction.

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9] This selectivity makes the Baeyer-Villiger oxidation a highly predictable and valuable transformation in organic synthesis.

Experimental Protocols

Preparation of meta-Chloroperoxybenzoic Acid (Adapted from Organic Syntheses)

Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

m-Chlorobenzoyl chloride

-

30% Hydrogen peroxide

-

Sodium hydroxide

-

Magnesium sulfate heptahydrate

-

Dioxane

-

Dichloromethane

-

Sulfuric acid (20%)

Procedure:

-

A solution of magnesium sulfate heptahydrate (1.5 g) and sodium hydroxide (36 g) in water (360 mL) is prepared in a beaker.

-

To this solution, 90 mL of 30% hydrogen peroxide and 450 mL of dioxane are added.

-

The mixture is cooled to 15 °C in an ice bath.

-

m-Chlorobenzoyl chloride (52.5 g, 0.300 mole) is added in one portion with vigorous stirring, maintaining the temperature below 25 °C by the addition of small pieces of ice.

-

The reaction mixture is stirred for 15 minutes at this temperature.

-

The mixture is then transferred to a separatory funnel and acidified with cold 20% sulfuric acid (900 mL).

-

The aqueous layer is extracted with four 200 mL portions of cold dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude m-CPBA.

Purification: The crude product can be purified by washing a solution in a suitable solvent with a buffered aqueous solution (pH 7.5) to remove the acidic impurity, m-chlorobenzoic acid.

General Procedure for the Epoxidation of an Alkene

Materials:

-

Alkene

-

m-CPBA (commercial grade, ~77%)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The alkene is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, the reaction mixture is quenched by the addition of saturated aqueous sodium sulfite solution to destroy any excess peroxide.

-

The mixture is then washed with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by chromatography if necessary.

General Procedure for the Baeyer-Villiger Oxidation of a Ketone

Materials:

-

Ketone

-

m-CPBA (commercial grade, ~77%)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The ketone is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

m-CPBA (typically 1.1 to 2.0 equivalents) is added to the solution. The reaction can be run at room temperature or heated to reflux, depending on the reactivity of the ketone.

-

The reaction is monitored by TLC until the starting ketone is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature (if heated) and quenched with saturated aqueous sodium sulfite solution.

-

The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester or lactone, which can be purified by chromatography or distillation.[10]

Conclusion

From its early 20th-century conceptual origins to its full blossoming as a key synthetic tool in the 1960s, meta-chloroperoxybenzoic acid has proven to be an exceptionally valuable and versatile oxidant. Its reliability in epoxidation and Baeyer-Villiger oxidation reactions, coupled with its relative ease of handling, has cemented its role in the synthesis of complex molecules across various scientific disciplines, particularly in the realm of drug discovery and development. A thorough understanding of its history, properties, and reaction protocols is essential for any researcher or scientist working in the field of organic synthesis.

References

- 1. cib.csic.es [cib.csic.es]

- 2. Tuning the selectivity of a supported gold catalyst in solvent- and radical initiator-free aerobic oxidation of cyclohexene - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY01011B [pubs.rsc.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. [PDF] Oxydation ungesättigter Verbindungen mittels organischer Superoxyde | Semantic Scholar [semanticscholar.org]

- 5. N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis | Semantic Scholar [semanticscholar.org]

- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 10. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

solubility of mCPBA in different organic solvents

An In-depth Technical Guide to the Solubility of meta-Chloroperoxybenzoic Acid (mCPBA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meta-chloroperoxybenzoic acid (mCPBA) in various organic solvents. Understanding the solubility of mCPBA is critical for its effective use as an oxidizing agent in numerous organic syntheses, including epoxidations, Baeyer-Villiger oxidations, and the oxidation of sulfides and amines. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of mCPBA

The solubility of a reagent is a crucial parameter for reaction optimization, influencing reaction rates, yields, and the ease of product purification. The following table summarizes the available quantitative data for the solubility of mCPBA in a range of common organic solvents.

Table 1: Solubility of m-Chloroperoxybenzoic Acid in Various Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) |

| Ethanol | C₂H₅OH | 113.0 |

| Diethyl ether | (C₂H₅)₂O | 89.4 |

| tert-Butanol | (CH₃)₃COH | 69.0 |

| Ethyl acetate | CH₃COOC₂H₅ | 51.0 |

| Dichloromethane | CH₂Cl₂ | 11.2 |

| Chloroform | CHCl₃ | 9.8 |

| Benzene | C₆H₆ | 8.0 |

| Carbon Tetrachloride | CCl₄ | 2.1 |

| Hexane | C₆H₁₄ | 1.4 |

| Water | H₂O | 0.154 |

Note: The temperature at which these solubility measurements were conducted is not specified in the available literature, which cites "Fieser 1,136" as the source.[1] Temperature is a critical factor influencing solubility, and this should be taken into consideration when using this data.

Qualitative assessments from various sources confirm that mCPBA is generally soluble in chlorinated solvents, ethers, and alcohols, slightly soluble in nonpolar hydrocarbon solvents like hexane, and largely insoluble in water.[2][3][4][5]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound such as mCPBA in an organic solvent. This protocol is based on the widely accepted and reliable "shake-flask" method.[6]

Objective: To determine the saturation concentration of mCPBA in a specific organic solvent at a constant temperature.

Materials:

-

m-Chloroperoxybenzoic acid (mCPBA) of known purity

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Procedure:

-

Preparation of the Solvent System: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an amount of mCPBA that is in excess of its expected solubility and add it to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: a. Add a precise volume of the organic solvent to the vial containing the excess mCPBA. b. Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[7]

-

Phase Separation: a. Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Analysis: a. Prepare a series of standard solutions of mCPBA of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of mCPBA.[6] c. Construct a calibration curve from the standard solutions to accurately quantify the concentration of mCPBA in the experimental sample.

-

Data Reporting: Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of mCPBA.

Caption: Experimental workflow for determining mCPBA solubility.

References

A Theoretical Deep Dive into m-CPBA Reaction Pathways: A Guide for Scientific Professionals

Introduction

Meta-chloroperoxybenzoic acid (m-CPBA) is a versatile and widely utilized oxidizing agent in organic synthesis, prized for its relative safety and efficacy in a variety of transformations.[1] Its utility spans several key reaction classes, primarily the epoxidation of alkenes (Prilezhaev reaction), the conversion of ketones to esters (Baeyer-Villiger oxidation), and the oxidation of heteroatoms such as sulfur and nitrogen.[1] Theoretical and computational studies, predominantly employing Density Functional Theory (DFT), have provided profound insights into the intricate mechanisms of these reactions. This guide offers an in-depth analysis of the core reaction pathways of m-CPBA, supported by quantitative data from computational studies, detailed methodologies, and visual representations of the reaction coordinates.

Theoretical Methodologies in the Study of m-CPBA Reactions

The elucidation of m-CPBA reaction pathways heavily relies on computational quantum chemistry. Density Functional Theory (DFT) is the most common method, offering a favorable balance between computational cost and accuracy.

-

Functionals and Basis Sets: A frequently employed combination is the B3LYP hybrid functional with the 6-31G(d) or more extensive 6-311+G(d,p) basis sets.[2] These provide a robust framework for geometry optimizations and energy calculations. For more refined energy calculations, other functionals like M06-L may be utilized.[3]

-

Transition State Elucidation: Locating the transition state (TS) is crucial for understanding the reaction mechanism and calculating activation barriers. Methodologies such as QST2 (Quadratic Synchronous Transit 2) or QST3 are used to find a first-order saddle point on the potential energy surface.[2] The validity of a found transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Reaction Pathway Mapping: Once a transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This maps the minimum energy path from the transition state down to the corresponding reactants and products, confirming that the located TS correctly connects the intended species.[2]

Core Reaction Pathways

Epoxidation of Alkenes (Prilezhaev Reaction)

The epoxidation of alkenes is a cornerstone reaction of m-CPBA, proceeding through a concerted, stereospecific mechanism.

Mechanism: The reaction is characterized by the well-known "butterfly" transition state.[4] In this single, concerted step, the alkene's pi bond acts as a nucleophile, attacking the terminal peroxy oxygen of m-CPBA. Simultaneously, a series of bond formations and breakages occur: two new C-O bonds form, the weak O-O bond of the peroxyacid cleaves, and a proton is transferred within the m-CPBA moiety to form the m-chlorobenzoic acid byproduct.[4] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product (syn addition).[4] Theoretical studies have confirmed that the two C-O bond-forming events are nearly synchronous.

Caption: Concerted "Butterfly" Pathway for Alkene Epoxidation.

Quantitative Data: DFT calculations have been instrumental in quantifying the energetics of this pathway. For instance, the epoxidation of limonene showed that the activation barriers are relatively low, accounting for the high reactivity of m-CPBA with alkenes.

| Reaction | Computational Level | Solvent | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔEr, kcal/mol) | Reference |

| Limonene (C1=C2) Epoxidation (Path 1, TS-1) | B3LYP/6-311G(d,p) | Gas | 5.07 | -43.20 | [5] |

| Limonene (C1=C2) Epoxidation (Path 2, TS-2) | B3LYP/6-311G(d,p) | Gas | 4.59 | -43.99 | [5] |

| Limonene (C8=C9) Epoxidation (Path 3, TS-3) | B3LYP/6-311G(d,p) | Gas | 8.94 | -40.59 | [5] |

| Limonene (C8=C9) Epoxidation (Path 4, TS-4) | B3LYP/6-311G(d,p) | Gas | 6.34 | -41.53 | [5] |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms ketones into esters (or cyclic ketones into lactones) and is another synthetically powerful application of m-CPBA.[4]

Mechanism: The reaction is initiated by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[6] This is followed by the rate-determining step: a concerted migration of one of the ketone's alpha-carbon substituents to the adjacent oxygen atom, coupled with the cleavage of the O-O bond and departure of the m-chlorobenzoate leaving group.[6] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. This preference is dictated by the ability of the migrating group to stabilize the developing positive charge in the transition state.

Caption: Baeyer-Villiger Oxidation via the Criegee Intermediate.

Quantitative Data: Theoretical studies have mapped the potential energy surface for this reaction, confirming the multi-step nature and identifying the migratory step as rate-limiting. In cases of unsaturated ketones, a competition between epoxidation and Baeyer-Villiger oxidation exists, where the preferred pathway is dictated by the specific substrate and reaction conditions.[7]

| Reaction | Computational Level | Activation Energy (TS1, kcal/mol) | Activation Energy (TS2, kcal/mol) | Overall Reaction Energy (kcal/mol) | Reference |

| Baeyer-Villiger of Dihydrocarvone with m-CPBA | M06-L | 17.5 (Criegee formation) | 19.3 (Migration) | -64.4 | [3] |

Heteroatom Oxidation

m-CPBA readily oxidizes various heteroatoms, most notably sulfur and nitrogen.

Mechanism: The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common application. The reaction is believed to proceed via a direct nucleophilic attack of the sulfur atom on the terminal oxygen of m-CPBA. Computational studies on prochiral sulfides have shown that the stereochemical outcome is determined by the relative energies of the diastereomeric transition states, which are influenced by non-covalent interactions like hydrogen bonding and π-π stacking between the substrate and the oxidant.[5] Similarly, amines can be oxidized to N-oxides or, in the case of primary aromatic amines, to nitro compounds.[1]

Caption: General Pathway for Heteroatom Oxidation by m-CPBA.

Quantitative Data: Energetic data from theoretical studies highlights the subtle energy differences that govern diastereoselectivity in sulfide oxidation.

| Reaction | Computational Level | Solvent | Transition State Energy Gap (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio | Reference |

| Oxidation of a Diltiazem-like Sulfide | DFT | Dichloromethane | 2.9 (Free Energy) | 89:11 | [5] |

Radical Pathways

While the aforementioned reactions are typically concerted or polar in nature, m-CPBA can also participate in radical reactions, particularly in the presence of transition metal catalysts.[8]

Mechanism: The homolytic cleavage of the weak O-O bond in m-CPBA can be initiated, leading to the formation of a meta-chlorobenzoyloxy radical and a hydroxyl radical. The meta-chlorobenzoyloxy radical can further decarboxylate to form a chlorophenyl radical.[9] These highly reactive radical species can then engage in various processes, such as hydrogen atom abstraction from C-H bonds, which can sometimes compete with the desired selective oxidation pathways.[9]

Caption: Generation of Radical Species from m-CPBA.

Experimental and Computational Protocols

Representative Computational Protocol (Gaussian)

A typical computational study of an m-CPBA reaction using the Gaussian software suite would follow this general protocol:

-

Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates are fully optimized without constraints. A common level of theory is DFT with the B3LYP functional and the 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory for all optimized structures to confirm they are true minima (zero imaginary frequencies) on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: An initial guess for the transition state geometry is generated. The Opt=TS(QST2) or Opt=TS(QST3) keyword is used to locate the transition state. Opt=TS(CalcFC) can be used to improve convergence by calculating force constants at the first step.

-

TS Verification: A frequency calculation is performed on the optimized transition state structure. A genuine first-order saddle point must have exactly one imaginary frequency.

-

Reaction Path Following: An Intrinsic Reaction Coordinate (IRC) calculation is run starting from the verified transition state to confirm that it connects the reactant and product minima.

-

Solvation Effects: To model reactions in solution, the Polarizable Continuum Model (PCM) can be included in the calculations (e.g., SCRF=(PCM, Solvent=Dichloromethane)).

-

Energy Profile Construction: Single-point energy calculations may be performed at a higher level of theory (e.g., a larger basis set) on the optimized geometries to obtain more accurate relative energies for constructing the reaction energy profile.

Representative Experimental Protocol (Epoxidation of Cyclohexene)

-

Reaction Setup: Cyclohexene is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Reagent Addition: m-CPBA (typically ~77% purity, 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution over several minutes to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup: The reaction mixture is diluted with additional DCM. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), followed by brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude epoxide can be purified further by distillation or column chromatography if necessary.

Conclusion

Theoretical studies, primarily using DFT, have been indispensable in mapping the intricate reaction pathways of m-CPBA. They have provided quantitative energetic data and detailed structural information for the transition states of key transformations like epoxidation and Baeyer-Villiger oxidations. These computational models not only corroborate experimental observations, such as stereospecificity and migratory aptitudes, but also offer a predictive framework for understanding reactivity and selectivity. The synergy between theoretical calculations and experimental work continues to deepen our understanding of this fundamental reagent, aiding researchers and drug development professionals in designing more efficient and selective synthetic routes.

References

- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Identification of m-Chloroperoxybenzoic Acid (mCPBA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of meta-Chloroperoxybenzoic acid (mCPBA), a widely utilized oxidizing agent in organic synthesis.[1][2][3] This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Key spectral data are summarized in tabular format for easy reference, and conceptual diagrams are provided to illustrate the molecular structure and analytical workflow.

Introduction

meta-Chloroperoxybenzoic acid (mCPBA) is a peroxycarboxylic acid commonly employed in various oxidative transformations, including the epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, and oxidation of sulfides and amines.[1][4] Accurate identification and purity assessment of mCPBA are crucial for its safe handling and for achieving desired reaction outcomes. Spectroscopic techniques provide the necessary tools for the unambiguous structural elucidation of this reagent. This guide outlines the characteristic spectral signatures of mCPBA obtained from ¹H NMR, ¹³C NMR, FTIR, and MS analyses.

Molecular Structure of mCPBA

The structural formula of mCPBA is C₇H₅ClO₃.[5] The molecule consists of a benzene ring substituted with a chlorine atom at the meta position and a peroxy acid functional group.

Caption: Chemical structure of m-Chloroperoxybenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For mCPBA, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of mCPBA typically exhibits signals in the aromatic region corresponding to the protons on the benzene ring and a signal for the acidic proton of the peroxycarboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for mCPBA

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.6 | Broad Singlet | -OOH |

| ~7.97 | Multiplet | Aromatic CH |

| ~7.88 | Multiplet | Aromatic CH |

| ~7.62 | Multiplet | Aromatic CH |

| ~7.44 | Multiplet | Aromatic CH |

| Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from ChemicalBook.[2] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of mCPBA shows signals for the carbonyl carbon and the six carbons of the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for mCPBA

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~135 | Aromatic C-Cl |

| ~133 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic C-C=O |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| Solvent: CDCl₃, Reference: TMS at 0 ppm. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the mCPBA sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition :

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Table 3: Characteristic FTIR Absorption Bands for mCPBA

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (hydrogen-bonded) of the peroxy acid |

| ~1730 | Strong | C=O stretch of the peroxy acid |

| ~1600, ~1470, ~1420 | Medium-Weak | C=C aromatic ring stretches |

| ~1300 | Medium | C-O stretch |

| ~880 | Medium | O-O stretch |

| ~740 | Strong | C-H out-of-plane bend (meta-disubstituted benzene) |

| ~700 | Medium | C-Cl stretch |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)